molecular formula C18H19N3O4S3 B4574283 4-methyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

4-methyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

Cat. No.: B4574283
M. Wt: 437.6 g/mol
InChI Key: ZNHQOIKSFKJOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O4S3 and its molecular weight is 437.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.05376962 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Characterization in Medicinal Chemistry

    • The compound has been synthesized and characterized for use in medicinal chemistry, particularly as a candidate for drug development. For instance, it has been studied as part of the synthesis of methylbenzenesulfonamide CCR5 antagonists, which are potential agents in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
  • Environmental Analysis and Monitoring

    • In environmental studies, the compound is included in the analysis of emerging contaminants. It has been part of research focusing on the extraction and quantification of contaminants like benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples (Andrea Speltini et al., 2016). These compounds are commonly used in industrial and household applications and pose environmental concerns.
  • Photodynamic Therapy for Cancer Treatment

    • Research has also been conducted on derivatives of this compound for applications in photodynamic therapy, a treatment modality for cancer. Studies include the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which show promising properties as photosensitizers for cancer treatment (M. Pişkin et al., 2020).
  • Anticancer and Genotoxicity Studies

    • The compound has been a part of studies examining its effects on DNA binding, cleavage, genotoxicity, and anticancer activity. Mixed-ligand copper(II)-sulfonamide complexes, for instance, have been prepared and characterized, and their interaction with DNA and antiproliferative activity in cellular models has been explored (M. González-Álvarez et al., 2013).
  • Antidiabetic Research

    • In the field of diabetes research, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their antidiabetic activity. Some of these compounds have shown significant results in lowering plasma glucose levels in models of non-insulin-dependent diabetes mellitus (Hermenegilda Moreno-Díaz et al., 2008).

Properties

IUPAC Name

4-methyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S3/c1-13-4-6-14(7-5-13)27(22,23)20-18-19-16-9-8-15(12-17(16)26-18)28(24,25)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHQOIKSFKJOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
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4-methyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
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4-methyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
Reactant of Route 4
4-methyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
Reactant of Route 5
4-methyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
Reactant of Route 6
4-methyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.